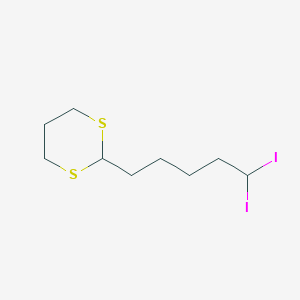![molecular formula C20H23N B14207681 1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine CAS No. 823227-94-7](/img/structure/B14207681.png)
1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring attached to a phenyl group substituted with a dec-3-ene-1,5-diyn-1-yl moiety
Métodos De Preparación
The synthesis of 1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2-diethynylbenzene and 1,4-diiodobutane.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where 1,2-diethynylbenzene is coupled with 1,4-diiodobutane in the presence of a palladium catalyst and a copper co-catalyst.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrrolidine ring, yielding the final product.
Análisis De Reacciones Químicas
1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne groups.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. Major products formed from these reactions include hydrogenated derivatives and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is believed to interact with enzymes and receptors involved in cellular processes, such as DNA replication and protein synthesis.
Comparación Con Compuestos Similares
1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine can be compared with other similar compounds, such as:
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: This compound shares a similar enediyne structure and is used as a model for studying enediyne reactivity.
4,4’-(But-1,3-diyn-1,4-diyl)diphenylamine: Another compound with a similar diynyl structure, used in the synthesis of advanced materials.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
823227-94-7 |
|---|---|
Fórmula molecular |
C20H23N |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
1-(4-dec-3-en-1,5-diynylphenyl)pyrrolidine |
InChI |
InChI=1S/C20H23N/c1-2-3-4-5-6-7-8-9-12-19-13-15-20(16-14-19)21-17-10-11-18-21/h7-8,13-16H,2-4,10-11,17-18H2,1H3 |
Clave InChI |
KVJHMDRWJVXBIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC=CC#CC1=CC=C(C=C1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
![6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL](/img/structure/B14207607.png)
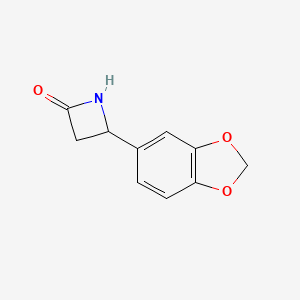
![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)
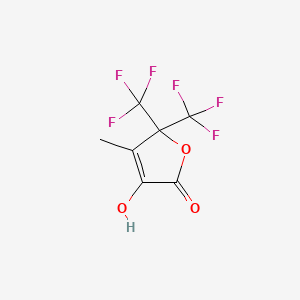
![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)
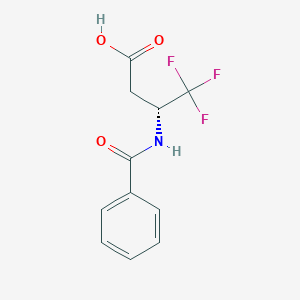
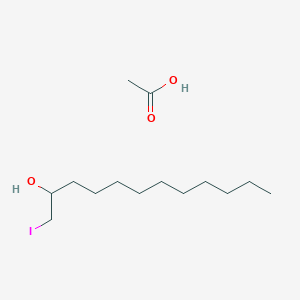
![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
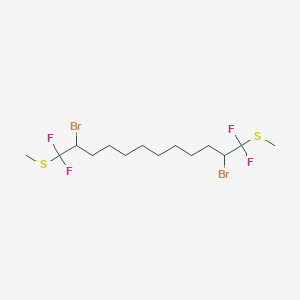
![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)
![6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14207657.png)
